molecular formula C24H29N3O6S B12980662 Methyl 2-(3-(N,N-bis(4-methoxybenzyl)sulfamoyl)-1H-pyrazol-1-yl)-2-methylpropanoate

Methyl 2-(3-(N,N-bis(4-methoxybenzyl)sulfamoyl)-1H-pyrazol-1-yl)-2-methylpropanoate

Cat. No.: B12980662
M. Wt: 487.6 g/mol
InChI Key: VNNPCXGANICUKN-UHFFFAOYSA-N
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Description

Methyl 2-(3-(N,N-bis(4-methoxybenzyl)sulfamoyl)-1H-pyrazol-1-yl)-2-methylpropanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazole ring, a sulfonamide group, and methoxybenzyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(N,N-bis(4-methoxybenzyl)sulfamoyl)-1H-pyrazol-1-yl)-2-methylpropanoate typically involves multiple steps, including the formation of the pyrazole ring, sulfonamide linkage, and esterification. Common reagents used in these steps include hydrazine derivatives, sulfonyl chlorides, and methyl esters. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. Advanced techniques such as automated synthesis and real-time monitoring may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(N,N-bis(4-methoxybenzyl)sulfamoyl)-1H-pyrazol-1-yl)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may target the sulfonamide group or the ester moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrazole ring or the methoxybenzyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the pyrazole ring or methoxybenzyl groups.

Scientific Research Applications

Methyl 2-(3-(N,N-bis(4-methoxybenzyl)sulfamoyl)-1H-pyrazol-1-yl)-2-methylpropanoate has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: It may serve as a probe or inhibitor in biochemical studies, particularly those involving sulfonamide-sensitive enzymes or pathways.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(3-(N,N-bis(4-methoxybenzyl)sulfamoyl)-1H-pyrazol-1-yl)-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The pyrazole ring and methoxybenzyl groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamide derivatives, pyrazole-based molecules, and methoxybenzyl-containing compounds. Examples include:

  • N,N-bis(4-methoxybenzyl)sulfonamide
  • 1H-pyrazole-1-carboxylates
  • Methoxybenzyl esters

Uniqueness

Methyl 2-(3-(N,N-bis(4-methoxybenzyl)sulfamoyl)-1H-pyrazol-1-yl)-2-methylpropanoate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C24H29N3O6S

Molecular Weight

487.6 g/mol

IUPAC Name

methyl 2-[3-[bis[(4-methoxyphenyl)methyl]sulfamoyl]pyrazol-1-yl]-2-methylpropanoate

InChI

InChI=1S/C24H29N3O6S/c1-24(2,23(28)33-5)27-15-14-22(25-27)34(29,30)26(16-18-6-10-20(31-3)11-7-18)17-19-8-12-21(32-4)13-9-19/h6-15H,16-17H2,1-5H3

InChI Key

VNNPCXGANICUKN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OC)N1C=CC(=N1)S(=O)(=O)N(CC2=CC=C(C=C2)OC)CC3=CC=C(C=C3)OC

Origin of Product

United States

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